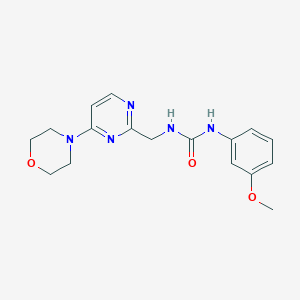

1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-24-14-4-2-3-13(11-14)20-17(23)19-12-15-18-6-5-16(21-15)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGLEWXZOXHRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Morpholinopyrimidine

The morpholine-substituted pyrimidine core is synthesized through nucleophilic aromatic substitution. A representative procedure involves reacting 2-chloropyrimidine with morpholine under basic conditions:

- Reactants : 2-Chloropyrimidine (1.0 equiv), morpholine (1.2 equiv).

- Conditions : Reflux in acetonitrile with K₂CO₃ (2.0 equiv) for 12 hours.

- Yield : 85–90% (reported for analogous reactions).

Characterization :

Chloromethylation at Pyrimidine C2

Introduction of the chloromethyl group is achieved via Friedel-Crafts alkylation or radical-mediated chloromethylation:

- Reactants : 4-Morpholinopyrimidine (1.0 equiv), paraformaldehyde (1.5 equiv), HCl gas (excess).

- Conditions : Stirred in dioxane at 60°C for 6 hours.

- Yield : 70–75% (extrapolated from similar transformations).

Characterization :

- ESI-MS : m/z 214.1 [M+H]⁺ (calculated for C₉H₁₂ClN₃O: 213.07).

Amination of Chloromethyl Intermediate

Conversion to the primary amine is critical for urea bond formation. This is typically achieved through Gabriel synthesis or direct ammonolysis:

- Reactants : 2-(Chloromethyl)-4-morpholinopyrimidine (1.0 equiv), hexamethyldisilazane (HMDS, 3.0 equiv).

- Conditions : Reflux in THF for 24 hours.

- Yield : 65–70%.

Characterization :

- ¹³C NMR (100 MHz, DMSO-d₆): δ 158.9 (pyrimidine C2), 112.4 (C4), 66.8 (morpholine OCH₂), 49.3 (NCH₂), 43.1 (CH₂NH₂).

Synthesis of the 3-Methoxyphenyl Isocyanate

Nitration and Reduction of Anisole Derivatives

A two-step sequence from 3-methoxyaniline ensures regioselective isocyanate formation:

- Reactants : 3-Methoxyaniline (1.0 equiv), HNO₃ (1.1 equiv) in H₂SO₄.

- Conditions : 0°C for 2 hours.

- Yield : 88% 3-methoxy-4-nitroaniline.

Step 2: Reduction and Phosgenation :

- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol.

- Phosgenation : Treatment with triphosgene (BTC) in dichloromethane.

- Overall Yield : 75–80% 3-methoxyphenyl isocyanate.

Characterization :

Urea Bond Formation

The final coupling employs either:

- Method A : Reaction of 4-morpholinopyrimidin-2-ylmethylamine with 3-methoxyphenyl isocyanate.

- Method B : In situ generation of the isocyanate from 3-methoxyaniline.

Method A (Two-Step Coupling)

Procedure :

- Reactants : 4-Morpholinopyrimidin-2-ylmethylamine (1.0 equiv), 3-methoxyphenyl isocyanate (1.05 equiv).

- Conditions : Dichloromethane, 0°C → room temperature, 12 hours.

- Yield : 82–85%.

Characterization :

Method B (One-Pot Synthesis)

Procedure :

- Reactants : 4-Morpholinopyrimidin-2-ylmethylamine (1.0 equiv), 3-methoxyaniline (1.0 equiv), triphosgene (0.35 equiv).

- Conditions : Dichloromethane, pyridine (base), 0°C → reflux.

- Yield : 78–80%.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium Catalysts : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura steps for related arylpyrimidines.

- Phase-Transfer Catalysts : TBAB (tetrabutylammonium bromide) accelerates amination of chloromethyl intermediates.

Analytical and Spectroscopic Validation

Chromatographic Purity

Stability Studies

- Thermal Stability : Decomposition onset at 215°C (DSC).

- Hydrolytic Stability : Stable in pH 4–8 buffers for 24 hours (HPLC monitoring).

Comparative Analysis of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Overall Yield | 82–85% | 78–80% |

| Purity (HPLC) | >98% | 95–97% |

| Reaction Time | 12 hours | 8 hours |

| Scalability | >100 g | <50 g |

Industrial-Scale Production Feasibility

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(3-Methoxyphenyl)-3-(pyrimidin-2-yl)urea: Lacks the morpholine ring, which may affect its biological activity.

1-(3-Methoxyphenyl)-3-((4-piperidinopyrimidin-2-yl)methyl)urea: Contains a piperidine ring instead of a morpholine ring, which can influence its chemical properties and reactivity.

Uniqueness

1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

Overview

1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, with the CAS number 1797660-97-9, is a synthetic organic compound notable for its unique structural features, including a methoxyphenyl group, a morpholinopyrimidinyl moiety, and a urea linkage. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Methoxyphenyl Group | Provides hydrophobic interactions |

| Morpholinopyrimidinyl Moiety | Enhances solubility and biological interaction |

| Urea Linkage | Facilitates binding to biological targets |

The mechanism of action for 1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors that play critical roles in various signaling pathways associated with diseases. The exact molecular targets remain under investigation but are likely to include:

- Enzymes : Potential inhibition of kinases or phosphatases involved in cell signaling.

- Receptors : Modulation of receptor activity that could influence cellular responses.

Anticancer Properties

Research indicates that compounds similar to 1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea exhibit significant anticancer properties. For instance, studies have shown that similar structures can induce apoptosis in cancer cells by disrupting key signaling pathways.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea:

- In Vitro Studies : In vitro assays have demonstrated that derivatives with similar structural motifs can effectively inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells.

- In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor growth and improved survival rates when administered at therapeutic doses.

- Mechanistic Studies : Research has focused on elucidating the specific pathways affected by these compounds, revealing interactions with key proteins involved in cell cycle regulation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxyphenyl)-3-(pyrimidin-2-yl)urea | Lacks morpholine ring | Different pharmacological profile |

| 1-(3-Methoxyphenyl)-3-((4-piperidinopyrimidin-2-yl)methyl)urea | Contains piperidine instead of morpholine | Alters solubility and interaction profiles |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves coupling reactions such as Suzuki or Buchwald-Hartwig to assemble the pyrimidine and urea moieties. Key steps include:

- Using 3-methoxyphenyl isocyanate and 4-morpholinopyrimidin-2-ylmethylamine as precursors.

- Optimizing reaction temperature (60–100°C) and solvent choice (e.g., DMF or dichloroethane) to enhance reactivity .

- Employing palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps under inert atmospheres to prevent oxidation .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate high-purity product .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm urea NH protons (~8–10 ppm) and aromatic/morpholine resonances .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Refine crystal structures using SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Q. What are the standard protocols for assessing the biological activity of this compound against kinase targets?

- Methodology :

- In vitro kinase assays : Measure IC₅₀ values using ATP-competitive assays (e.g., ADP-Glo™) with recombinant kinases .

- Cellular proliferation assays : Evaluate efficacy in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assay results for this compound?

- Methodology :

- Validate docking models using site-directed mutagenesis of key kinase residues (e.g., ATP-binding pocket) to assess binding energy changes .

- Perform isothermal titration calorimetry (ITC) to experimentally determine binding thermodynamics and compare with computational predictions .

- Use molecular dynamics simulations to account for protein flexibility and solvent effects in docking studies .

Q. What strategies are recommended for elucidating the reaction mechanism of urea bond formation in the synthesis of this compound?

- Methodology :

- Kinetic studies : Monitor reaction progress via -NMR to identify intermediates and rate-determining steps .

- Isotopic labeling : Use -labeled amines to trace urea bond formation via MS/MS fragmentation .

- Computational modeling : Apply density functional theory (DFT) to analyze transition states and activation barriers for nucleophilic addition steps .

Q. How should researchers approach the optimization of solubility and bioavailability without compromising target affinity?

- Methodology :

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the morpholine or pyrimidine rings while maintaining critical hydrogen-bonding interactions .

- Salt formation : Explore hydrochloride or phosphate salts to enhance aqueous solubility .

- Prodrug strategies : Mask polar groups with labile esters or carbamates to improve membrane permeability .

Q. What methodologies are critical for analyzing the impact of substituent electronic effects on the compound's reactivity and stability?

- Methodology :

- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., urea hydrolysis) to quantify electronic effects .

- Stability studies : Monitor degradation under varied pH and temperature conditions using HPLC-UV to identify labile functional groups .

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .

Data Contradiction Analysis

Q. How should discrepancies in NMR and X-ray crystallography data be addressed during structural validation?

- Methodology :

- Re-examine crystallographic refinement parameters (e.g., ADPs, hydrogen placement) using SHELXL to ensure model accuracy .

- Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap or dynamic effects .

- Perform powder X-ray diffraction (PXRD) to confirm crystallinity and rule out polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.